molecular formula C18H30O B3393386 (9Z,12Z,15Z)-octadeca-9,12,15-trienal CAS No. 2423-13-4

(9Z,12Z,15Z)-octadeca-9,12,15-trienal

Cat. No.: B3393386
CAS No.: 2423-13-4
M. Wt: 262.4 g/mol
InChI Key: TUCMDDWTBVMRTP-PDBXOOCHSA-N
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Description

(9Z,12Z,15Z)-octadeca-9,12,15-trienal is a polyunsaturated fatty aldehyde. It is characterized by the presence of three conjugated double bonds in the cis configuration, which gives it unique chemical properties. This compound is often found in various natural sources and has significant applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-octadeca-9,12,15-trienal typically involves the use of linolenic acid as a starting material. One common method includes the oxidation of linolenic acid to produce the corresponding aldehyde. This can be achieved using reagents such as potassium permanganate or ozone under controlled conditions .

Industrial Production Methods

On an industrial scale, this compound can be produced through the extraction and subsequent chemical modification of vegetable oils rich in linolenic acid, such as flaxseed oil. The extraction process is followed by selective oxidation to convert the fatty acid into the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,15Z)-octadeca-9,12,15-trienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9Z,12Z,15Z)-octadeca-9,12,15-trienal has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of (9Z,12Z,15Z)-octadeca-9,12,15-trienal are primarily mediated through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s ability to integrate into cell membranes affects membrane fluidity and function, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z,12Z,15Z)-octadeca-9,12,15-trienal is unique due to its aldehyde functional group, which imparts different reactivity compared to its acid and hydrocarbon counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCMDDWTBVMRTP-PDBXOOCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z,15Z)-octadeca-9,12,15-trienal
Reactant of Route 2
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(9Z,12Z,15Z)-octadeca-9,12,15-trienal
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(9Z,12Z,15Z)-octadeca-9,12,15-trienal
Reactant of Route 6
(9Z,12Z,15Z)-octadeca-9,12,15-trienal

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